非维匹普兰
概述
描述
非维匹普兰,也称为其化学名称{2-甲基-1-[4-(甲磺酰基)-2-(三氟甲基)苄基]-1H-吡咯并[2,3-b]吡啶-3-基}乙酸,是一种属于皮普兰类别的化合物。它是由诺华开发的,是一种选择性的、口服有效的前列腺素D2受体2(DP2或CRTh2)拮抗剂 。 该受体参与与哮喘相关的炎症级联反应 . 非维匹普兰最初被研究用于其治疗哮喘的潜力,特别是对于中重度哮喘患者 .
科学研究应用
化学: 它作为研究三氟甲基取代的吡咯并[2,3-b]吡啶反应性的模型化合物。
生物学: 非维匹普兰用于研究DP2受体在炎症过程中的作用。
作用机制
非维匹普兰通过选择性拮抗前列腺素D2受体2(DP2或CRTh2)发挥作用。该受体参与嗜酸性粒细胞、嗜碱性粒细胞和T辅助细胞2的募集和激活,这些细胞在与哮喘相关的炎症反应中起关键作用。 通过阻断该受体,非维匹普兰可以减少哮喘患者的炎症并改善肺功能 .
生化分析
Biochemical Properties
Feviprant is known to interact with the prostaglandin D2 receptor 2 (DP2 or CRTh2) . This receptor is an important regulator of the inflammatory cascade in asthma, which can be stimulated by allergic or non-allergic triggers . Fevipiprant inhibits the binding of prostaglandin D2 and its metabolites .
Cellular Effects
Fevipiprant has been shown to have effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it mediates the activation and migration of some of the key inflammatory cell types in asthma, including T-helper-2 (Th2) cells, type 2 innate lymphoid cells, basophils, and eosinophils .
Molecular Mechanism
Fevipiprant exerts its effects at the molecular level through its antagonistic action on the prostaglandin D2 receptor 2 (DP2 or CRTh2) . It inhibits the binding of prostaglandin D2 and its metabolites, thereby disrupting the signaling pathways that lead to inflammation .
Temporal Effects in Laboratory Settings
The long-term safety of Fevipiprant was assessed in a study named SPIRIT . The study found that both doses of Fevipiprant were well tolerated, with a safety profile similar to placebo .
Metabolic Pathways
Fevipiprant is eliminated by glucuronidation and by direct renal excretion . It undergoes glucuronidation by several uridine 5′-diphospho glucuronosyltransferase (UGT) enzymes .
Transport and Distribution
Fevipiprant is orally administered and is known to be unaffected by food . It is metabolized in the liver and excreted renally .
Subcellular Localization
As a small molecule drug, it is likely to diffuse across cell membranes and exert its effects by binding to its target receptor, the prostaglandin D2 receptor 2 (DP2 or CRTh2), which is located on the cell surface .
准备方法
非维匹普兰的合成涉及几个关键步骤,从吡咯并[2,3-b]吡啶核 的制备开始。接下来是引入三氟甲基苄基和甲磺酰基。最后一步是添加乙酸部分。 反应条件通常需要使用强碱和溶剂,例如二甲基甲酰胺(DMF)和二氯甲烷(DCM) .
对于工业生产,该过程被放大,并仔细控制反应参数以确保高收率和纯度。 自动反应器和连续流动系统的使用可以提高合成的效率和可重复性 .
化学反应分析
非维匹普兰经历几种类型的化学反应,包括:
氧化: 此反应可以在甲磺酰基上发生,导致形成砜衍生物。
还原: 吡咯并[2,3-b]吡啶核中的硝基可以被还原为胺。
取代: 在特定条件下,三氟甲基可以被其他官能团取代。
这些反应中常用的试剂包括过氧化氢用于氧化、氢化铝锂用于还原以及各种亲核试剂用于取代反应。 形成的主要产物取决于所使用的特定反应条件和试剂 .
相似化合物的比较
非维匹普兰对其对DP2受体的选择性很高,这使其独一无二。类似的化合物包括:
格拉匹普兰: 另一种皮普兰类药物,但它靶向前列腺素E2受体4(EP4)而不是DP2。
属性
IUPAC Name |
2-[2-methyl-1-[[4-methylsulfonyl-2-(trifluoromethyl)phenyl]methyl]pyrrolo[2,3-b]pyridin-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2O4S/c1-11-15(9-17(25)26)14-4-3-7-23-18(14)24(11)10-12-5-6-13(29(2,27)28)8-16(12)19(20,21)22/h3-8H,9-10H2,1-2H3,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPPXZDRVCSVNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC3=C(C=C(C=C3)S(=O)(=O)C)C(F)(F)F)N=CC=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336031 | |
Record name | Fevipiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872365-14-5 | |
Record name | Fevipiprant [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0872365145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fevipiprant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12011 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fevipiprant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FEVIPIPRANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PEX5N7DQ4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。